molecular formula C14H23BN2O4S B14774131 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Cat. No.: B14774131
M. Wt: 326.2 g/mol
InChI Key: JVFDFJRWSKMDEF-UHFFFAOYSA-N
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Description

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with an isopropyl group, a sulfonamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, participating in various biochemical pathways. The dioxaborolane moiety can facilitate the formation of carbon-carbon bonds, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H23BN2O4S

Molecular Weight

326.2 g/mol

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H23BN2O4S/c1-10(2)17-22(18,19)12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3

InChI Key

JVFDFJRWSKMDEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC(C)C

Origin of Product

United States

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